Lipophilicity (XLogP3) Comparison Against 1-Cyclopentyl and 1-Benzyl Analogs
The target compound exhibits a computed XLogP3 of 5.1, which is 1.1 log units higher than the cyclopentyl analog (4.0) and 0.6 units higher than the unsubstituted 1-benzyl analog (4.5) [1]. Increased lipophilicity within this chemotype correlates with enhanced membrane permeability; however, excessively high logP (>5) can reduce aqueous solubility. The target compound's XLogP3 of 5.1 places it at the upper boundary of drug-like property space, offering a distinct balance relative to its more polar comparators and potentially favoring blood-brain barrier penetration or intracellular accumulation.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 5.1 |
| Comparator Or Baseline | Comparator A: 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone (XLogP3 = 4.0). Comparator B: 1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone (XLogP3 = 4.5). |
| Quantified Difference | Δ XLogP3 = +1.1 vs. cyclopentyl analog; Δ XLogP3 = +0.6 vs. 1-benzyl analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15). Values retrieved from respective PubChem Compound summaries. |
Why This Matters
For procurement decisions in lead optimization programs, selecting a compound with a defined and differentiated logP ensures consistency in ADME profiling and avoids unintended solubility or permeability shifts when advancing a specific SAR series.
- [1] PubChem Compound Summary for CID 54686149 (target compound). PubChem Compound Summary for CID 54686150 (1-cyclopentyl analog). PubChem Compound Summary for CID 54686151 (1-benzyl analog). National Center for Biotechnology Information. Accessed May 2026. View Source
